

An In-depth Technical Guide to Biotin-PEG36-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG36-acid*

Cat. No.: *B8114255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and detailed experimental protocols for its application in key research areas.

Chemical Structure and Physicochemical Properties

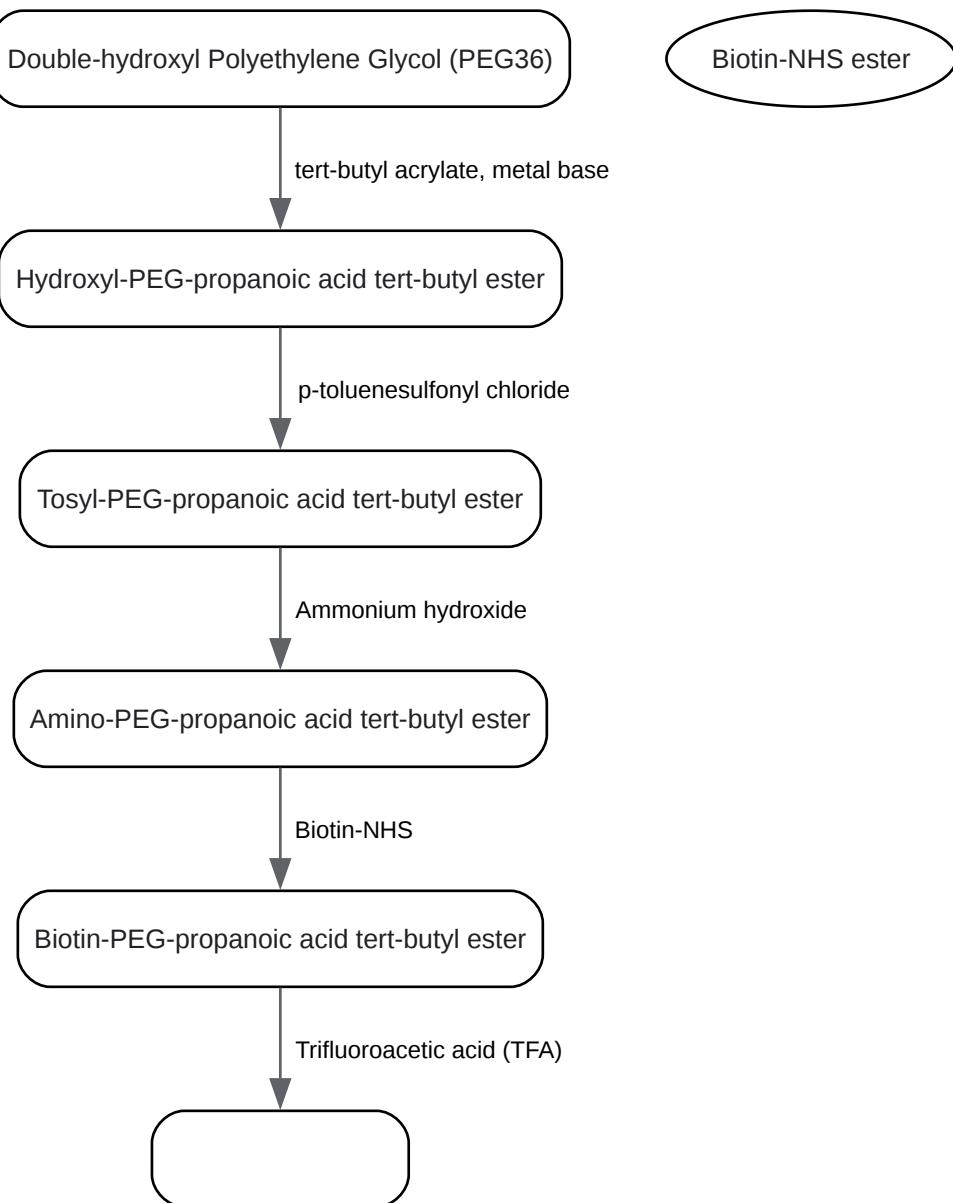
Biotin-PEG36-acid consists of three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid group.^[1] The extended PEG chain imparts excellent water solubility to the molecule and its conjugates, reduces steric hindrance, and minimizes aggregation in biological systems.^{[1][2]} The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS).^[2]

Chemical Structure

Chemical Formula: C85H165N3O40S

SMILES: O=C1N[C@@H]2--INVALID-LINK--NC1=O

Physicochemical Properties


The key physicochemical properties of **Biotin-PEG36-acid** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	1901.3 g/mol	[2]
CAS Number	948595-11-7	
Purity	≥95%	
Appearance	White to off-white solid	
Solubility	Water, DMSO, DMF	
Spacer Arm Length	~15.8 nm	
Storage Conditions	-20°C, protect from moisture	

Synthesis of Biotin-PEG36-acid

The synthesis of **Biotin-PEG36-acid** is a multi-step process that involves the functionalization of a polyethylene glycol backbone, followed by the attachment of biotin and a terminal carboxylic acid. A general synthetic route is outlined below, based on patented methodologies for PEGylated biotin derivatives.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Biotin-PEG36-acid**.

Experimental Protocols

This section provides detailed methodologies for key applications of **Biotin-PEG36-acid**.

Protein Biotinylation via Amine Coupling

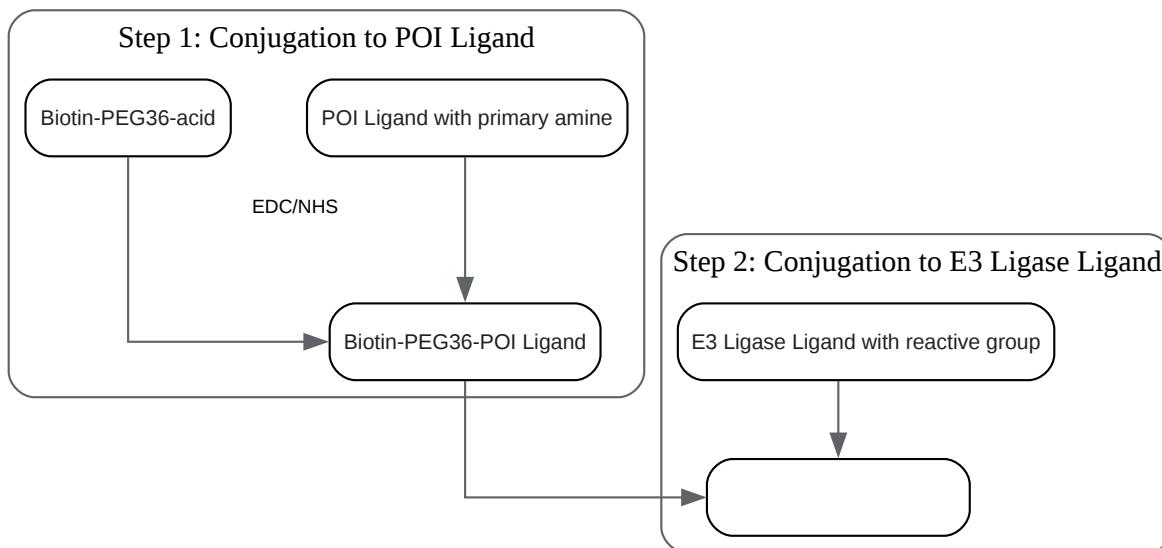
This protocol describes the conjugation of **Biotin-PEG36-acid** to primary amines on a target protein using EDC/NHS chemistry.

Materials:

- **Biotin-PEG36-acid**
- Target protein with primary amines (e.g., antibody)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-5.5
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, amine-free
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction. If necessary, perform a buffer exchange into PBS.
- Activation of **Biotin-PEG36-acid**:
 - Immediately before use, prepare a 10 mM stock solution of **Biotin-PEG36-acid** in anhydrous DMSO or DMF.
 - In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
 - Add the EDC/NHS solution to the **Biotin-PEG36-acid** solution at a 1:1 molar ratio and incubate for 15 minutes at room temperature to form the NHS-ester.
- Conjugation Reaction:


- Add the activated Biotin-PEG36-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove excess, unreacted **Biotin-PEG36-acid** and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
- Quantification of Biotin Incorporation (Optional):
 - The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.

Synthesis of a PROTAC using Biotin-PEG36-acid

This protocol outlines a general strategy for synthesizing a PROTAC where **Biotin-PEG36-acid** serves as the linker, connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a PROTAC using **Biotin-PEG36-acid**.

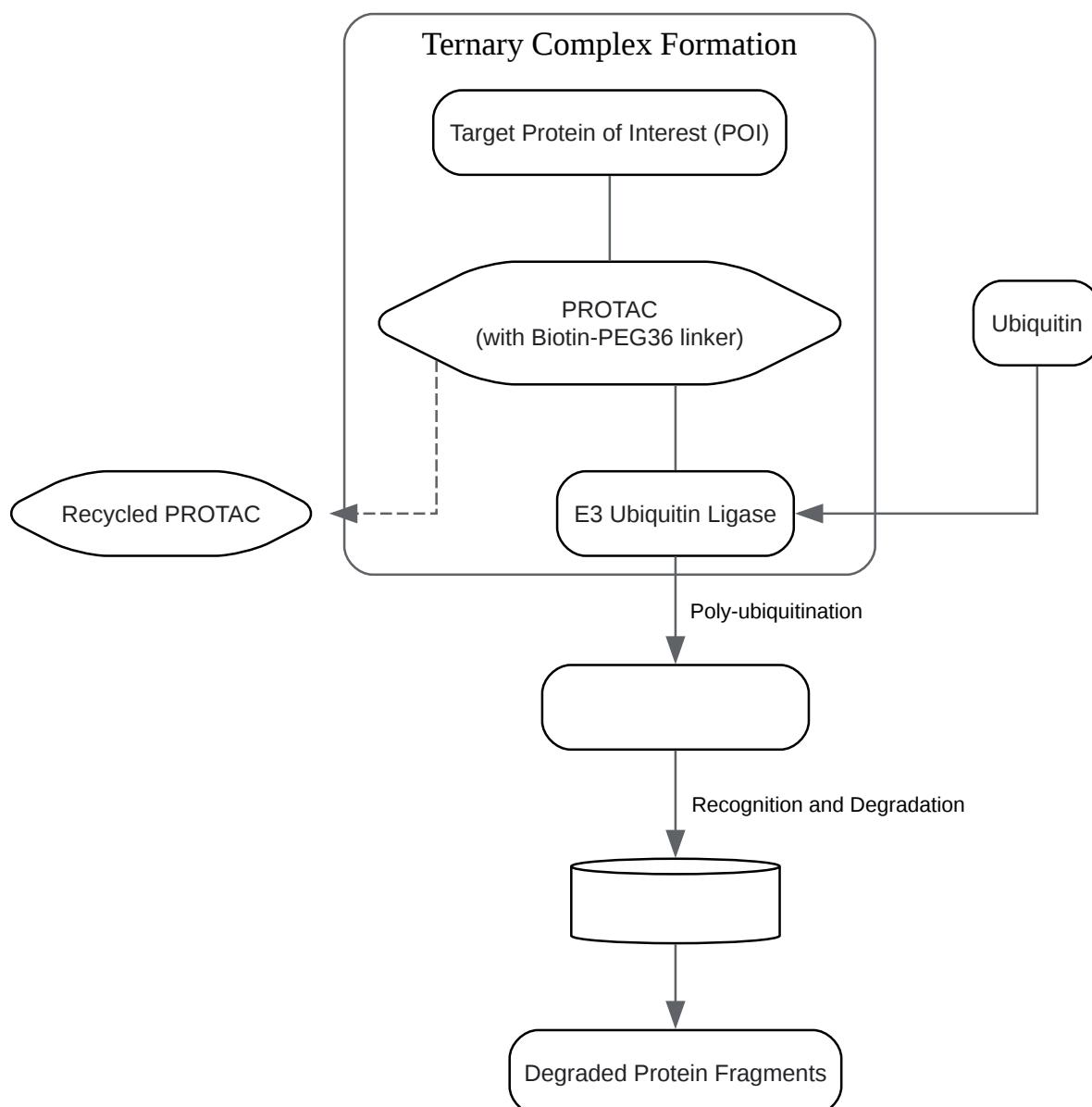
Procedure (Conceptual):

- Synthesis of Biotin-PEG36-POI Ligand Conjugate:
 - Activate the carboxylic acid of **Biotin-PEG36-acid** using EDC and NHS as described in section 3.1.
 - React the activated linker with a primary amine on the POI ligand.
 - Purify the resulting Biotin-PEG36-POI ligand conjugate.
- Synthesis of the Final PROTAC:
 - The strategy for this step will depend on the functional groups available on the E3 ligase ligand and the POI ligand. If the POI ligand now has a terminal functional group from the biotin linker, this can be used for conjugation to the E3 ligase ligand. Alternatively, a bifunctional linker can be used where one end reacts with the POI ligand and the other

with the E3 ligase ligand, with the **biotin-PEG36-acid** being attached in a subsequent step.

Application in Targeted Drug Delivery

Biotin-PEG36-acid can be used to functionalize drug delivery vehicles, such as liposomes or nanoparticles, for targeted delivery to cells that overexpress biotin receptors (e.g., many cancer cells).

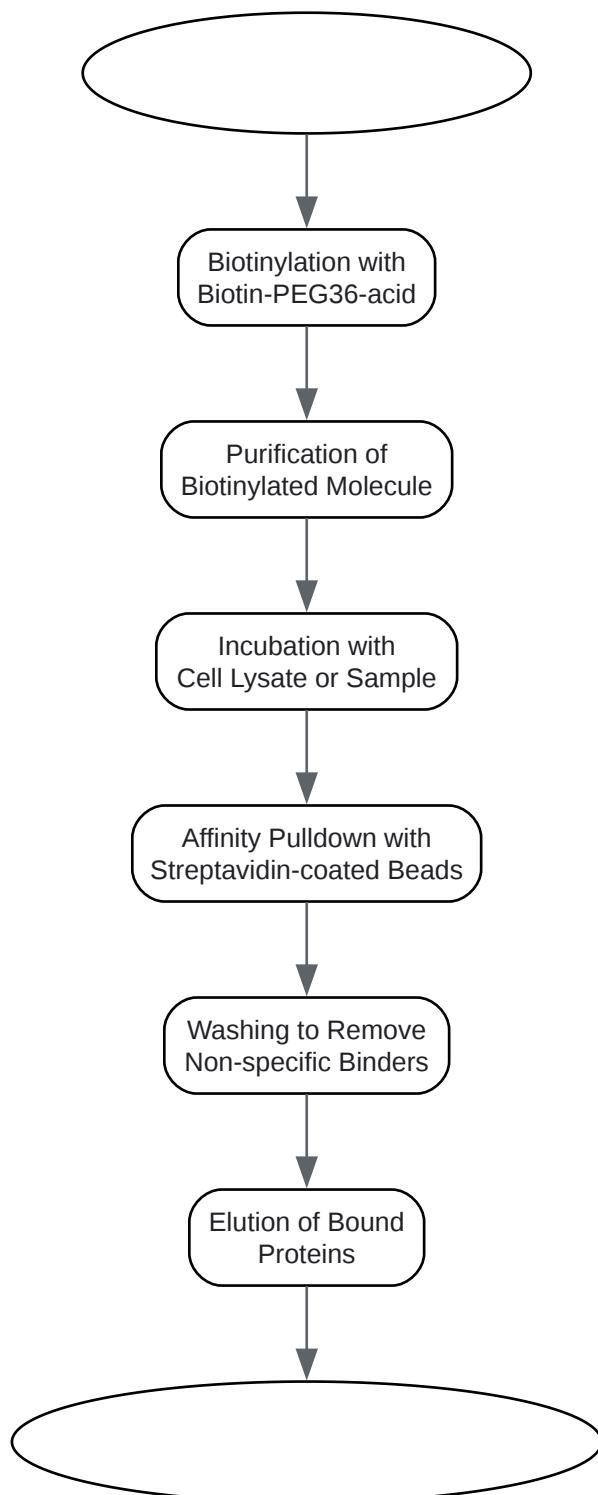

Protocol for Functionalizing Nanoparticles:

- Nanoparticle Preparation:
 - Synthesize or obtain nanoparticles with surface primary amine groups.
- Activation of **Biotin-PEG36-acid**:
 - Activate the carboxylic acid of **Biotin-PEG36-acid** with EDC and NHS as described in section 3.1.
- Conjugation to Nanoparticles:
 - Add the activated Biotin-PEG36-NHS ester to a suspension of the amine-functionalized nanoparticles in an appropriate buffer (e.g., PBS, pH 7.4).
 - Incubate the mixture with gentle stirring for 2-4 hours at room temperature.
- Purification:
 - Remove unreacted linker and byproducts by centrifugation and resuspension of the nanoparticles in fresh buffer. Repeat this washing step several times.
- Characterization:
 - Confirm the successful conjugation of **Biotin-PEG36-acid** to the nanoparticle surface using techniques such as dynamic light scattering (DLS) to measure changes in size and zeta potential, or by using a fluorescently labeled streptavidin to detect the presence of biotin.

Signaling Pathway and Experimental Workflow Visualization

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.



[Click to download full resolution via product page](#)

Caption: PROTAC-mediated degradation of a target protein.

General Experimental Workflow for Biotinylation and Pulldown

The biotin moiety of **Biotin-PEG36-acid** is invaluable for affinity purification and interaction studies. The following diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for biotinylation and affinity pulldown.

Conclusion

Biotin-PEG36-acid is a versatile and powerful tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag, a long, hydrophilic PEG spacer, and a reactive carboxylic acid group enables a wide range of applications, from simple protein labeling to the construction of sophisticated targeted drug delivery systems and PROTACs. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of **Biotin-PEG36-acid** in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Biotin-PEG36-acid () for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG36-acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114255#biotin-peg36-acid-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com